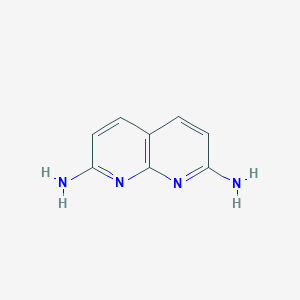

1,8-Naphthyridine-2,7-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

1,8-naphthyridine-2,7-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-6-3-1-5-2-4-7(10)12-8(5)11-6/h1-4H,(H4,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZDFJGDRFIGPBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C=CC(=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50459726 | |

| Record name | 1,8-naphthyridine-2,7-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50459726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145325-89-9 | |

| Record name | 1,8-naphthyridine-2,7-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50459726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1,8-Naphthyridine-2,7-diamine

Introduction: The Significance of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine nucleus is a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1][2] Its rigid, planar structure, combined with a unique arrangement of nitrogen atoms, imparts favorable properties for molecular recognition and electronic applications. 1,8-Naphthyridine derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] Specifically, 1,8-naphthyridine-2,7-diamine serves as a crucial building block for the synthesis of more complex molecules.[1] Its symmetrical diamino functionality allows for the construction of supramolecular assemblies, fluorescent probes, and novel therapeutic agents.[1] This guide provides an in-depth exploration of the primary synthetic pathways to this compound, offering field-proven insights and detailed experimental protocols for researchers in drug development and chemical synthesis.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be broadly categorized into two strategic approaches:

-

Functional Group Interconversion on a Pre-formed Naphthyridine Core: This is the most common and often more efficient approach, starting with a substituted 1,8-naphthyridine and modifying the functional groups at the 2 and 7 positions.

-

Construction of the 1,8-Naphthyridine Ring System: This approach involves building the bicyclic naphthyridine core from acyclic or monocyclic precursors, such as substituted pyridines.

This guide will delve into the most reliable and widely employed methods within each of these strategies.

Part 1: Synthesis via Functional Group Interconversion

This strategy hinges on the synthesis of a key intermediate, 2-amino-7-chloro-1,8-naphthyridine, which then undergoes nucleophilic substitution to introduce the second amino group.

Synthesis of the Key Intermediate: 2-Amino-7-chloro-1,8-naphthyridine

The synthesis of 2-amino-7-chloro-1,8-naphthyridine is typically achieved from 2-amino-7-hydroxy-1,8-naphthyridine. The hydroxyl group is converted to a chloro group, a better leaving group for subsequent nucleophilic substitution.

Experimental Protocol: Synthesis of 2-Amino-7-chloro-1,8-naphthyridine

-

Reaction Principle: The conversion of the hydroxyl group to a chloro group is a standard transformation often achieved using reagents like phosphorus oxychloride (POCl₃). The lone pair on the nitrogen of the naphthyridine ring can be protonated or coordinate to the phosphorus, activating the hydroxyl group for substitution.

-

Step-by-Step Procedure:

-

To a stirred solution of 2-amino-7-hydroxy-1,8-naphthyridine, add phosphorus oxychloride (POCl₃) portion-wise at 0 °C.

-

After the addition is complete, heat the reaction mixture at reflux for 4-6 hours.

-

Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 2-amino-7-chloro-1,8-naphthyridine.

-

Pathway A: Direct Amination via Chichibabin-type Reaction

This pathway involves the direct conversion of the 7-chloro substituent to an amino group using a strong aminating agent like sodium amide (NaNH₂). This is a variation of the Chichibabin reaction, a classic method for the amination of nitrogen-containing heterocycles.[4][5][6]

Mechanism Insight: The Chichibabin reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[6][7] The highly nucleophilic amide anion (NH₂⁻) attacks the electron-deficient C7 position of the naphthyridine ring, forming a Meisenheimer-like intermediate.[6] The aromaticity is then restored by the elimination of the chloride ion. The electron-withdrawing nature of the ring nitrogens facilitates this nucleophilic attack.[1]

Experimental Protocol: Synthesis of this compound from 2-Amino-7-chloro-1,8-naphthyridine via Direct Amination [8]

-

Causality of Experimental Choices:

-

Sodium Amide (NaNH₂): A very strong base and nucleophile, necessary to displace the chloride from the electron-deficient naphthyridine ring.

-

Dry Xylene: A high-boiling, inert solvent is required for the high reaction temperature (130°C) needed to overcome the activation energy of the reaction. The solvent must be dry as sodium amide reacts violently with water.

-

Nitrogen Atmosphere: Prevents the reaction of sodium amide with atmospheric moisture and oxygen.

-

-

Step-by-Step Procedure:

-

To a stirred solution of sodium amide (0.025 mol) in dry xylene (100 mL), add 2-amino-7-chloro-1,8-naphthyridine (0.005 mol).[8]

-

Heat the mixture at 130°C under a nitrogen atmosphere for 12 hours.[8]

-

Cool the reaction mixture and filter the precipitate.

-

Carefully quench the excess sodium amide in the precipitate by adding it to ice.

-

Remove water by distillation under reduced pressure.

-

Extract the solid residue with a methanol-chloroform mixture (15:85) to afford the desired product.[8]

-

Pathway B: Azide Intermediate Route

This two-step pathway offers a milder and often higher-yielding alternative to direct amination. It involves the substitution of the 7-chloro group with an azide group, followed by the reduction of the azide to an amine.

Mechanism Insight: The first step is a nucleophilic aromatic substitution where the azide anion (N₃⁻) displaces the chloride. The second step is a standard reduction of an aryl azide to an amine, which can be achieved with various reducing agents. Zinc dust in acetic acid is an effective and common choice for this transformation.[1][8]

Experimental Protocol: Synthesis of 2-Amino-7-azido-1,8-naphthyridine [8]

-

Causality of Experimental Choices:

-

Sodium Azide (NaN₃): A good nucleophile for the displacement of the chloride.

-

Dimethylformamide (DMF): A polar aprotic solvent that facilitates SNAr reactions by solvating the cation (Na⁺) and leaving the azide anion more nucleophilic.

-

60°C: A moderate temperature that allows for a reasonable reaction rate without significant decomposition of the starting materials or product.

-

-

Step-by-Step Procedure:

-

To a stirred solution of 2-amino-7-chloro-1,8-naphthyridine (2.22 mmol) in dry DMF (5 mL), add sodium azide (4.44 mmol).[8]

-

Stir the mixture for 4 hours at 60°C.[8]

-

Filter off the precipitated sodium chloride.

-

Remove DMF from the filtrate by distillation under reduced pressure.

-

Wash the resulting solid with water and air-dry to obtain 2-amino-7-azido-1,8-naphthyridine.[8]

-

Experimental Protocol: Reduction of 2-Amino-7-azido-1,8-naphthyridine [8]

-

Causality of Experimental Choices:

-

Zinc Dust: A common and effective reducing agent for azides.

-

Glacial Acetic Acid: Acts as both the solvent and a proton source for the reduction.

-

Reflux: The elevated temperature increases the rate of the reduction.

-

-

Step-by-Step Procedure:

Part 2: Construction of the 1,8-Naphthyridine Ring System

This approach builds the core heterocyclic structure from simpler precursors, often involving a cyclization reaction as the key step. These methods are conceptually related to classic quinoline syntheses like the Skraup and Doebner-von Miller reactions.[1][9][10]

Synthesis from 2,6-Diaminopyridine

A common starting material for this strategy is 2,6-diaminopyridine. The two amino groups provide the necessary nucleophilicity to react with a three-carbon electrophilic partner to form the second pyridine ring.

Mechanism Insight: The reaction of an aminopyridine with an α,β-unsaturated carbonyl compound under acidic conditions is a classic method for constructing fused pyridine rings. The reaction likely proceeds through a Michael addition of one of the amino groups to the unsaturated carbonyl, followed by cyclization and dehydration to form the aromatic naphthyridine ring.

Conceptual Protocol: Synthesis via Ring Construction [1][8]

-

Reaction Principle: This approach utilizes the principles of condensation and cyclization reactions to build the naphthyridine core. The choice of the three-carbon unit determines the substitution pattern on the newly formed ring.

-

Illustrative Procedure (leading to a precursor):

-

Condensation of 2,6-diaminopyridine with 3-oxo-butyraldehyde dimethyl acetal yields 2-amino-7-methyl-1,8-naphthyridine.[8]

-

Alternatively, reacting 2,6-diaminopyridine with malic acid in sulfuric acid can produce 2-amino-7-hydroxy-1,8-naphthyridine.[1]

-

These precursors can then be further functionalized using the methods described in Part 1 to arrive at this compound.

-

Comparative Analysis of Synthesis Pathways

| Pathway | Starting Material | Key Steps | Yield | Advantages | Disadvantages |

| 1A: Direct Amination | 2-Amino-7-chloro-1,8-naphthyridine | Direct amination with NaNH₂ | ~25%[8] | Single step from the chloro intermediate. | Harsh reaction conditions, low yield, use of hazardous sodium amide. |

| 1B: Azide Route | 2-Amino-7-chloro-1,8-naphthyridine | Azide formation followed by reduction | ~98% (reduction step)[8] | Milder conditions, high overall yield. | Two-step process, use of potentially explosive azides. |

| 2: Ring Construction | 2,6-Diaminopyridine | Condensation and cyclization | Variable | Builds the core structure, allows for diverse substitutions. | Often requires multiple steps to reach the target diamine. |

Conclusion and Future Outlook

The synthesis of this compound is a well-established field with several reliable pathways available to researchers. The choice of a particular route will depend on factors such as the desired scale, available starting materials, and tolerance for harsh reagents. The functional group interconversion approach, particularly the azide intermediate route, offers a high-yielding and relatively mild option. As the importance of the 1,8-naphthyridine scaffold continues to grow, the development of even more efficient, safer, and greener synthetic methodologies will remain an active area of research.

References

-

Goswami, S., Mukherjee, R., Mukherjee, R., Jana, S., Maity, A. C., & Adak, A. K. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines. Molecules, 10(8), 929–936. [Link]

-

Chemistry Notes. (2022). Chichibabin amination: Easy mechanism. [Link]

-

Grokipedia. (n.d.). Chichibabin reaction. [Link]

-

Studley, J. (2018). The Chichibabin amination reaction. Scientific Update. [Link]

-

Wikipedia. (n.d.). Chichibabin reaction. [Link]

-

University of Calgary. (n.d.). The Chemistry of Pyridine. [Link]

-

Levina, I. I., & Gridnev, A. (2019). Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone. Asian Journal of Chemistry, 31(11), 2596-2600. [Link]

-

Park, T., Mayer, M. F., Nakashima, S., & Zimmerman, S. C. (2005). Preparation of 2,7-diamino-1,8-naphthyridine: A useful building block for supramolecular chemistry. Synlett, (9), 1435-1436. [Link]

-

PubMed. (2005). Simple and efficient synthesis of 2,7-difunctionalized-1,8-naphthyridines. [Link]

-

ResearchGate. (2005). (PDF) Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines. [Link]

-

Wikipedia. (n.d.). Doebner–Miller reaction. [Link]

-

Oregon State University. (n.d.). The Synthesis of Substituted 1, 8-Naphthyridines By The Doebner Reaction. [Link]

-

POSTECH. (2005). Preparation of 2,7-Diamino-1,8-naphthyridine: A Useful Building Block for Supramolecular Chemistry. [Link]

-

Singh, R., Kaur, H., & Singh, K. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 349(1), 5-25. [Link]

-

ResearchGate. (2016). Synthesis and Pharmacological Activities of 1,8-Naphthyridine Derivatives. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. grokipedia.com [grokipedia.com]

- 5. scientificupdate.com [scientificupdate.com]

- 6. Chichibabin reaction - Wikipedia [en.wikipedia.org]

- 7. myttex.net [myttex.net]

- 8. Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 10. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

In-Depth Technical Guide to the Spectroscopic Data of 1,8-Naphthyridine-2,7-diamine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the spectroscopic data for 1,8-Naphthyridine-2,7-diamine (C₈H₈N₄), a crucial building block in medicinal chemistry and materials science.[1] This document moves beyond a simple recitation of data, offering insights into the structural nuances revealed by each spectroscopic technique and providing actionable experimental protocols for researchers in the field.

The 1,8-naphthyridine scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide array of biological activities, including antimicrobial and anticancer properties.[1] A thorough understanding of the spectroscopic characteristics of key intermediates like this compound is paramount for the rational design and synthesis of novel therapeutic agents and functional materials.

Molecular Structure and its Spectroscopic Implications

The symmetrical nature of this compound, with two amino groups at the 2 and 7 positions of the naphthyridine core, dictates its spectroscopic signature. The electron-donating amino groups significantly influence the electron density distribution within the aromatic ring system, which is reflected in the chemical shifts observed in Nuclear Magnetic Resonance (NMR) spectroscopy and the absorption characteristics in UV-Visible spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide invaluable information about the proton and carbon environments, respectively.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic protons and the amine protons. The electron-donating effect of the amino groups leads to an upfield shift of the aromatic proton signals compared to the unsubstituted 1,8-naphthyridine.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4, H-5 | 7.67 | Doublet (d) | 10.0 |

| H-3, H-6 | 6.53 | Doublet (d) | 8.0 |

| -NH₂ | 7.25 | Broad Singlet (bs) | - |

Solvent: DMSO-d₆

Interpretation and Causality:

-

The protons at positions 4 and 5 (H-4, H-5) appear as a doublet at 7.67 ppm, while the protons at positions 3 and 6 (H-3, H-6) are observed as a doublet at 6.53 ppm. The difference in their chemical shifts is due to their relative positions to the nitrogen atoms and the amino groups.

-

The broad singlet for the amine protons at 7.25 ppm is a characteristic feature. The broadness of the signal is a result of quadrupole broadening from the adjacent ¹⁴N nucleus and chemical exchange with residual water in the solvent. The integration of this signal corresponds to four protons, confirming the presence of two amino groups.

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2, C-7 | ~158-162 |

| C-3, C-6 | ~105-110 |

| C-4, C-5 | ~135-140 |

| C-4a, C-8a | ~145-150 |

Note: These are predicted values and should be confirmed by experimental data.

Mass Spectrometry: Confirming Molecular Identity

Mass spectrometry provides the exact molecular weight and fragmentation pattern of a compound, confirming its elemental composition.

Table 3: Mass Spectrometry Data for this compound

| Ion | m/z (mass-to-charge ratio) | Relative Intensity |

| [M]⁺ | 160 | 52% |

Ionization Method: Fast Atom Bombardment (FAB)

Interpretation:

The mass spectrum shows a molecular ion peak [M]⁺ at an m/z of 160, which corresponds to the molecular weight of this compound (160.18 g/mol ).[2] This provides strong evidence for the successful synthesis and purity of the compound.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3427 | N-H Stretch | Primary Amine (-NH₂) |

| 2925 | C-H Stretch | Aromatic C-H |

| 1641 | N-H Bend | Primary Amine (-NH₂) |

| 1385 | C-N Stretch | Aromatic Amine |

| 1267 | C-H in-plane bend | Aromatic Ring |

Interpretation:

-

The prominent broad band at 3427 cm⁻¹ is characteristic of the N-H stretching vibrations of the primary amino groups.

-

The band at 1641 cm⁻¹ corresponds to the N-H bending vibration, further confirming the presence of the amine functional groups.

-

The absorption at 2925 cm⁻¹ is due to the C-H stretching of the aromatic ring.

-

The C-N stretching vibration of the aromatic amine is observed at 1385 cm⁻¹.

UV-Visible Spectroscopy: Exploring Electronic Transitions

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The extended π-conjugated system of the 1,8-naphthyridine ring, coupled with the auxochromic amino groups, results in characteristic absorption bands. While a specific spectrum for the parent diamine is not provided in the search results, it is known that the pH of the solution can influence the UV spectrum of 2,7-diamino-1,8-naphthyridine, which is used to study its interactions.[1] Generally, aromatic amines exhibit strong absorption bands in the UV region.

Experimental Protocols: A Practical Guide for the Researcher

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above.

Workflow for Spectroscopic Characterization

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[3] Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[3]

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

-

A higher number of scans (e.g., 1024 or more) will likely be necessary to achieve an adequate signal-to-noise ratio.

-

Reference the spectrum to the solvent peak of DMSO-d₆ (δ ≈ 39.52 ppm).

-

Mass Spectrometry (LC-MS with ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.[4]

-

LC Method:

-

Use a C18 reversed-phase column.

-

Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

-

MS Acquisition:

-

Operate the ESI source in positive ion mode.

-

Set the mass analyzer to scan a relevant m/z range (e.g., 100-500).

-

Optimize parameters such as capillary voltage, drying gas flow, and nebulizer pressure.[4]

-

Fourier-Transform Infrared (FTIR) Spectroscopy (Solid State)

-

Sample Preparation (Thin Solid Film Method):

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty sample compartment.

-

Place the sample plate in the spectrometer's sample holder.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.[6]

-

UV-Visible Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., ethanol, methanol, or a buffered aqueous solution) at a known concentration (e.g., 1 mM).

-

Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.1 and 1.0.

-

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.[3]

-

Data Acquisition:

Conclusion

The spectroscopic data presented in this guide provide a detailed electronic and structural portrait of this compound. The characteristic signals in ¹H NMR, the molecular ion peak in mass spectrometry, and the vibrational bands in IR spectroscopy collectively offer a robust method for the identification and characterization of this important synthetic intermediate. The provided protocols serve as a practical resource for researchers, ensuring the acquisition of high-quality data. A comprehensive understanding of these spectroscopic properties is essential for advancing the development of novel 1,8-naphthyridine-based compounds with tailored biological and material properties.

References

-

IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. Available from: [Link]

-

Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. AIP Publishing. Published February 27, 2024. Available from: [Link]

-

Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. ResearchGate. Published June 2023. Available from: [Link]

-

How to measure aromatic amine compounds using uv/visible spectrophotometer? ResearchGate. Published March 1, 2016. Available from: [Link]

-

Visible Spectrophotometric Method for the Determination of Pharmaceutically Important Aromatic Primary Amines by using P-N, N-Di. ARC Journals. Available from: [Link]

-

Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. PMC. Available from: [Link]

-

Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Available from: [Link]

-

Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Available from: [Link]

-

Normalized UV/Vis absorption spectra of compounds 1-8. Blue lines. ResearchGate. Available from: [Link]

-

Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data taken from: Silverstein, Robert M. Available from: [Link]

-

Mass Spectrometry of Heterocyclic Compounds. DTIC. Available from: [Link]

- Mass Spectrometry of Heterocyclic Compounds. Quentin Noel Porter. Google Books.

-

Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters. Analyst (RSC Publishing). Available from: [Link]

-

Single-Scan Heteronuclear 13C-15N J-coupling NMR Observations Enhanced by Dissolution Dynamic Nuclear Polarization. University of Cambridge. Available from: [Link]

-

Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC. Published May 26, 2020. Available from: [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available from: [Link] Res. Devel. Organic Chem., 5(2001).pdf

-

FTIR Analysis of Organic Compounds. Scribd. Available from: [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. Published April 1, 2019. Available from: [Link]

-

Spectral Characteristics of 2,7-Naphthyridines. MDPI. Available from: [Link]

-

FTIR Analysis. RTI Laboratories. Available from: [Link]

-

Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Purdue College of Engineering. Available from: [Link]

-

ASSIGNMENTS OF H AND C NMR SPECTRA OF BENZO[b][5][8]NAPHTHYRIDONE AND OF 2,4-DIMETHYL-5-AMINO-BENZO[b][5][8]. Revue Roumaine de Chimie. Available from: [Link]

-

15 N labeling and analysis of 13 C– 15 N and 1 H– 15 N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. RSC Advances (RSC Publishing). Published August 28, 2019. Available from: [Link]

-

1,8-Naphthyridine. PubChem. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. biosynth.com [biosynth.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 7. engineering.purdue.edu [engineering.purdue.edu]

- 8. DSpace [dr.lib.iastate.edu]

Physical and chemical properties of 1,8-Naphthyridine-2,7-diamine

An In-Depth Technical Guide to 1,8-Naphthyridine-2,7-diamine

Introduction: A Privileged Scaffold in Modern Chemistry

This compound is a heterocyclic aromatic organic compound that has garnered significant attention from the scientific community. Its rigid, planar structure, featuring a fused pyridine ring system with symmetrical amine functionalization, makes it a uniquely versatile building block. In medicinal chemistry, the 1,8-naphthyridine core is recognized as a "privileged structure" due to its recurrence in a wide range of biologically active compounds, including antimicrobial, anticancer, and anti-inflammatory agents.[1][2][3] Beyond pharmaceuticals, its distinct electronic and hydrogen-bonding capabilities make it a valuable precursor in materials science for developing advanced fluorescent dyes and in supramolecular chemistry for constructing complex molecular receptors.[1][4]

This guide provides a detailed examination of the core physical and chemical properties of this compound, offering field-proven insights into its synthesis, reactivity, and characterization for researchers, scientists, and drug development professionals.

Molecular Identity and Structure

A clear understanding of a compound's fundamental identifiers is the bedrock of any scientific investigation.

Chemical Structure:

Figure 1: 2D structure of this compound.

Physical and Spectroscopic Properties

The physical state and spectroscopic fingerprint of this compound are crucial for its identification, purification, and quality control.

Summary of Physical Data

| Property | Value | Source(s) |

| Appearance | Yellowish brown solid | [6][7] |

| Melting Point | 222-223 °C | [6][7] |

| Solubility | Soluble in polar aprotic solvents like DMSO and DMF. | Inferred from experimental protocols.[6][7] |

Spectroscopic Profile

The spectroscopic data provides unambiguous confirmation of the molecule's structure.

-

¹H-NMR Spectroscopy: The proton NMR spectrum, typically run in a solvent like DMSO-d₆, is remarkably simple due to the molecule's C₂ symmetry.

-

δ 7.67 (d, 2H, J = 10.0 Hz): These signals correspond to the two protons on the pyridine rings (C4 and C5).

-

δ 6.53 (d, 2H, J = 8.0 Hz): These signals represent the two protons adjacent to the amino groups (C3 and C6).

-

δ 7.25 (bs, 4H): This broad singlet corresponds to the four protons of the two primary amine (-NH₂) groups.[6][7]

-

-

Infrared (IR) Spectroscopy: The IR spectrum reveals the key functional groups present.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay between its electron-deficient heterocyclic core and its nucleophilic amine substituents.

-

Electronic Structure: The two nitrogen atoms within the naphthyridine skeleton are electron-withdrawing, which significantly lowers the electron density of the aromatic rings. This electronic feature activates the α- and γ-positions (C2, C4, C5, C7) for nucleophilic aromatic substitution (SₙAr) reactions, a property that is fundamental to its synthesis and functionalization.[1]

-

Reactivity of the Amino Groups: The primary amine groups at the C2 and C7 positions are the primary sites of reactivity. Their nucleophilic nature allows for a wide range of chemical modifications, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Nucleophilic substitution with alkyl halides to yield secondary or tertiary amines.

-

Schiff Base Formation: Condensation with aldehydes or ketones to form imines.[1] This versatility allows for the synthesis of a vast library of derivatives with tailored electronic, steric, and biological properties.[1]

-

-

Hydrogen Bonding and Supramolecular Chemistry: The molecule possesses both hydrogen bond donors (the -NH₂ groups) and acceptors (the ring nitrogens). This dual character is critical for its application in supramolecular chemistry, enabling the formation of predictable, stable, and ordered assemblies through intermolecular hydrogen bonds.[4] This is a key reason it is considered a useful building block for designing synthetic receptors.[4]

-

Coordination Chemistry: The parent 1,8-naphthyridine scaffold is a well-known binucleating ligand, capable of coordinating to two metal centers simultaneously due to the flanking nitrogen atoms.[8] The 2,7-diamine derivative retains this capability, allowing it to serve as a ligand in the formation of complex metal-organic frameworks and coordination polymers.

Synthetic Workflow: A High-Yield, Two-Step Approach

An improved, mild, and high-yield synthesis for this compound has been established, making it readily accessible for research.[6][7][9] The process begins with an appropriate 2,7-disubstituted 1,8-naphthyridine precursor. A particularly efficient route involves the conversion of 2-amino-7-chloro-1,8-naphthyridine.[1][7]

The workflow involves two key transformations: nucleophilic substitution to introduce a nitrogen-based functional group, followed by a reduction to yield the final diamine.

Diagram 1: High-yield two-step synthesis of this compound.

Experimental Protocol: Reduction of 2-Amino-7-azido-1,8-naphthyridine

This protocol describes the final, critical step in the synthesis, which proceeds with near-quantitative yield. The causality behind the choice of reagents is clear: zinc dust in acetic acid is a classic, powerful, and cost-effective reducing system for converting aryl azides to primary amines with high fidelity.

Materials:

-

2-Amino-7-azido-1,8-naphthyridine (1.0 eq)

-

Glacial Acetic Acid

-

Zinc dust (approx. 5-10 eq)

-

Round-bottom flask with reflux condenser

-

Stir plate and magnetic stir bar

-

Filtration apparatus

Procedure:

-

Reaction Setup: To a stirred solution of 2-amino-7-azido-1,8-naphthyridine (e.g., 0.8 g, 4.3 mmol) in glacial acetic acid (12-15 mL), add zinc dust (e.g., 2.12 g) portion-wise. The addition may be exothermic.[7]

-

Reflux: Heat the reaction mixture to reflux and maintain for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.[7]

-

Work-up: Upon completion, cool the mixture. A precipitate will form. Filter the solid precipitate from the reaction mixture.[7]

-

Isolation: Remove the acetic acid from the filtrate under reduced pressure. The resulting solid is the desired product, this compound.[7]

-

Purification: The product is often obtained in high purity (98%) and may not require further purification. If necessary, it can be recrystallized or purified via column chromatography.[1][6][7]

Conclusion

This compound is a foundational molecule whose physical and chemical properties make it exceptionally valuable. Its rigid, symmetrical structure, well-defined spectroscopic signature, and the high nucleophilicity of its amino groups provide a robust platform for chemical innovation. The high-yield and straightforward synthetic routes further enhance its appeal. For researchers in drug discovery and materials science, a thorough understanding of these core attributes is essential for leveraging this privileged scaffold to design the next generation of functional molecules.

References

-

Levina, I. I., & Gridnev, A. (2019). Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone. Asian Journal of Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Park, T., Mayer, M. F., Nakashima, S., et al. (2005). Preparation of 2,7-diamino-1,8-naphthyridine: A useful building block for supramolecular chemistry. Illinois Experts. Retrieved from [Link]

-

Goswami, S., Mukherjee, R., & Mukherjee, R. (2005). Simple and efficient synthesis of 2,7-difunctionalized-1,8-naphthyridines. Molecules, 10(8), 929-936. Retrieved from [Link]

-

Goswami, S., Mukherjee, R., & Mukherjee, R. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules, 10(8), 929-936. Retrieved from [Link]

-

Hauer, H., & Rasoili, M. (1996). Fluorescent 2,7-Dialkylamino-[1][10]-Naphthyridines: Preparation and Spectroscopic Properties. Molecules, 1(1), 1-6. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,8-Naphthyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Retrieved from [Link]

-

Goswami, S., Mukherjee, R., Mukherjee, R., Jana, S., & Hazra, A. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules. Retrieved from [Link]

-

Goswami, S., Mukherjee, R., Mukherjee, R., Jana, S., & Hazra, A. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules, 10(8), 929-936. Retrieved from [Link]

-

Khetmalis, Y. M., Shobha, S., Nandikolla, A., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances. Retrieved from [Link]

-

Paudler, W. W., & Kress, T. J. (1968). The Naphthyridines. Advances in Heterocyclic Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,8-Naphthyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Retrieved from [Link]

-

Goswami, S., Mukherjee, R., Mukherjee, R., Jana, S., & Hazra, A. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules, 10(8), 929-936. Retrieved from [Link]

-

Khetmalis, Y. M., Shobha, S., Nandikolla, A., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances. Retrieved from [Link]

-

Paudler, W. W., & Kress, T. J. (1968). The Naphthyridines. Advances in Heterocyclic Chemistry. Retrieved from [Link]

-

Goswami, S., Mukherjee, R., Mukherjee, R., Jana, S., & Hazra, A. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules, 10(8), 929-936. Retrieved from [Link]

-

Kumar, A., Kumari, A., Kumar, V., & Sekhar, K. V. G. C. (2021). 1,8-Naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry. Retrieved from [Link]

-

Lesher, G. Y., Froelich, E. J., Gruett, M. D., Bailey, J. H., & Brundage, R. P. (1962). 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Kumar, A., Kumari, A., Kumar, V., & Sekhar, K. V. G. C. (2021). 1,8-Naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. experts.illinois.edu [experts.illinois.edu]

- 5. This compound | C8H8N4 | CID 11240647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1,8-Naphthyridine - Wikipedia [en.wikipedia.org]

- 9. Simple and efficient synthesis of 2,7-difunctionalized-1,8-naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [1,8]NAPHTHYRIDINE-2,7-DIAMINE | 145325-89-9 [chemicalbook.com]

A Technical Guide to the Structural Elucidation of 1,8-Naphthyridine-2,7-diamine

Introduction: The Significance of a Privileged Scaffold

The 1,8-naphthyridine scaffold is a heterocyclic motif of significant interest, recognized as a "privileged structure" in medicinal chemistry and a versatile building block in materials science.[1] Its derivatives exhibit a vast range of biological activities, including antimicrobial, anticancer, and enzyme-inhibiting properties.[1] At the core of this chemical universe lies 1,8-Naphthyridine-2,7-diamine (C₈H₈N₄, M.W. 160.18 g/mol ), a symmetrical, diamino-functionalized molecule that serves as a critical precursor for more complex and functionalized derivatives.[1][2]

This guide provides a comprehensive, technically-grounded framework for the unambiguous structural elucidation of this compound. As a Senior Application Scientist, my objective is not merely to list procedures but to illuminate the causality behind each analytical choice, presenting an integrated strategy where each technique serves to validate the others. This document is intended for researchers, chemists, and drug development professionals who require a robust and reliable methodology for characterizing this key chemical entity.

Foundational Synthesis & Purification: The Starting Point for Analysis

A conclusive structural analysis is predicated on the purity of the analyte. Several synthetic routes to this compound have been reported. A particularly efficient and high-yielding method involves the reduction of an azide intermediate, which provides a clean product essential for subsequent spectroscopic analysis.[1][3]

Synthetic Protocol Overview (Azide Reduction Method):

-

Azide Substitution: 2-amino-7-chloro-1,8-naphthyridine is treated with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (e.g., 60 °C). This nucleophilic aromatic substitution reaction yields 2-amino-7-azido-1,8-naphthyridine with high efficiency.[1][3]

-

Reduction to Diamine: The resulting azide derivative is reduced to the primary amine. A robust method involves using zinc dust in glacial acetic acid under reflux conditions, which can afford the target this compound in near-quantitative (98%) yield.[1][4]

-

Purification: Following synthesis, the crude product must be purified, typically via recrystallization or column chromatography, to remove any starting materials, intermediates, or side products. The final purity is paramount for avoiding confounding artifacts in spectroscopic data.

Integrated Spectroscopic Elucidation Strategy

The structural confirmation of this compound relies on a synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the puzzle, and together they form a self-validating analytical workflow.

Caption: Integrated workflow for the structural elucidation of this compound.

Mass Spectrometry: The First Checkpoint

Causality: The initial and most fundamental question is the molecular weight of the synthesized compound. Mass spectrometry (MS) provides a direct measurement of the mass-to-charge ratio (m/z), serving as the first validation of the target molecule's identity.

Expected Data: For this compound (C₈H₈N₄), the expected molecular ion peak [M]⁺ would appear at an m/z of approximately 160.[3][4] High-Resolution Mass Spectrometry (HRMS) is employed to provide an exact mass measurement, which confirms the elemental composition and distinguishes the target from other potential isomers or compounds with the same nominal mass.

| Parameter | Expected Value | Significance |

| Molecular Formula | C₈H₈N₄ | Defines the elemental composition.[2] |

| Nominal Mass | 160 g/mol | Corresponds to the integer mass of the most abundant isotopes. |

| Monoisotopic Mass | 160.0749 Da | The exact mass used for HRMS confirmation.[2] |

| Primary MS Peak | m/z ≈ 160 ([M]⁺) | Confirms the molecular weight of the parent compound.[3][4] |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Causality: IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups. For this molecule, the primary areas of interest are the N-H stretches from the two amine groups and the vibrations characteristic of the aromatic naphthyridine core.

Expected Data: The IR spectrum provides a characteristic fingerprint. The presence of sharp absorption bands in the N-H stretching region and the absence of signals from precursor functional groups (like the strong, sharp azide stretch at ~2100 cm⁻¹) are critical validation points.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Interpretation |

| N-H Stretch | 3450 - 3150 | Confirms the presence of the primary amine (-NH₂) groups. Often appears as a doublet.[3][4] |

| Aromatic C=C / C=N Stretch | 1650 - 1500 | Characteristic vibrations of the 1,8-naphthyridine heterocyclic ring system.[3][4] |

| C-N Stretch | 1350 - 1250 | Indicates the bond between the aromatic ring and the amine nitrogen.[4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core Framework

Causality: NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. Due to the inherent C₂ᵥ symmetry of this compound, a simplified yet informative set of spectra is expected. The analysis progresses from 1D (¹H and ¹³C) to 2D techniques (HSQC, HMBC) for unambiguous signal assignment.

¹H NMR Spectroscopy: The symmetry of the molecule means that H-3 is equivalent to H-6, and H-4 is equivalent to H-5. This results in a simple, predictable pattern in the aromatic region.

-

Expected ¹H NMR Data (in DMSO-d₆):

-

δ ~7.7 ppm (d, 2H): A doublet corresponding to the two equivalent protons at positions 3 and 6 (H-3, H-6).[4]

-

δ ~6.5 ppm (d, 2H): A doublet corresponding to the two equivalent protons at positions 4 and 5 (H-4, H-5).[4]

-

δ ~7.2 ppm (bs, 4H): A broad singlet corresponding to the four protons of the two equivalent primary amine groups (-NH₂).[4]

-

Coupling: The H-3/H-6 and H-4/H-5 protons will show coupling to each other, resulting in the characteristic doublet splitting pattern.

-

¹³C NMR Spectroscopy: The molecular symmetry also reduces the number of unique carbon signals. We expect to see only four distinct signals for the eight carbon atoms of the naphthyridine ring.

-

Expected ¹³C NMR Signals:

-

C-2/C-7: The carbons directly attached to the electron-donating amino groups, expected to be significantly upfield.

-

C-3/C-6: Aromatic CH carbons.

-

C-4/C-5: Aromatic CH carbons.

-

C-4a/C-8a: Quaternary carbons at the ring junction.

-

2D NMR for Unambiguous Assignment (HSQC & HMBC): While 1D NMR suggests a structure, 2D NMR proves it.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment directly correlates each proton with the carbon it is attached to.[5] It allows for the definitive assignment of the C-3/C-6 and C-4/C-5 signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key to mapping the entire framework. It reveals correlations between protons and carbons that are 2 or 3 bonds away.[5][6]

Caption: Key expected HMBC correlations for confirming the 1,8-naphthyridine framework.

By analyzing the HMBC spectrum, one can trace the connectivity across the rings. For example, the proton at H-4 should show a correlation to the carbon at C-2 (a 3-bond correlation) and the quaternary carbon at C-8a (a 2-bond correlation). These long-range correlations are definitive proof of the ring system's structure.

X-ray Crystallography: The Definitive Confirmation

Causality: While the combination of MS and NMR provides overwhelming evidence for the structure in solution, only single-crystal X-ray crystallography can provide an unambiguous, three-dimensional picture of the molecule in the solid state.[7][8] It is the gold standard for structural determination.

Workflow:

-

Crystallization: High-purity this compound is dissolved in a suitable solvent system and allowed to crystallize slowly. This is often the most challenging step.[8]

-

Data Collection: A suitable single crystal is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is recorded.[7]

-

Structure Solution & Refinement: The diffraction data is processed using complex algorithms to generate an electron density map, from which the positions of all non-hydrogen atoms are determined. The structure is then refined to achieve the best possible fit with the experimental data.

Deliverables: An X-ray crystal structure provides precise data on bond lengths, bond angles, and intermolecular interactions (such as hydrogen bonding) within the crystal lattice, leaving no ambiguity about the molecule's constitution and conformation.[7][9]

Detailed Experimental Protocols

Protocol 1: NMR Sample Preparation and Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of purified this compound.[10]

-

Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean vial.

-

Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Use a high-resolution NMR spectrometer (400 MHz or higher).

-

¹H NMR Acquisition: Acquire a standard proton spectrum with 16-64 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required for adequate signal-to-noise.

-

2D NMR Acquisition: Perform standard HSQC and HMBC experiments using the instrument's predefined parameter sets. Optimize the HMBC experiment for an expected long-range J-coupling of 7-8 Hz.[6]

-

Data Processing: Process all spectra using appropriate software (Fourier transform, phase correction, baseline correction). Reference the spectra to the residual solvent peak (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).

Protocol 2: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[10]

-

Instrumentation: Use an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer, typically coupled with an Electrospray Ionization (ESI) source.

-

Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-300 amu).

-

Data Analysis: Determine the exact mass of the molecular ion peak [M+H]⁺. Use the instrument's software to calculate the elemental composition and compare it to the theoretical value for C₈H₉N₄⁺ (the protonated species).

References

-

Goswami, S., Mukherjee, R., Mukherjee, R., Jana, S., Maity, A. C., & Adak, A. K. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules, 10(8), 929-936. Available from: [Link]

-

Fluorescent 2,7-Dialkylamino-[10][11]-Naphthyridines: Preparation and Spectroscopic Properties. (2001). Molecules, 6(11), 902-908. Available from: [Link]

-

Goswami, S., Mukherjee, R., Mukherjee, R., Jana, S., Maity, A. C., & Adak, A. K. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. ResearchGate. Available from: [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

HSQC and HMBC. (n.d.). NMR Core Facility, Columbia University. Retrieved from [Link]

-

Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility – Department of Chemistry. Retrieved from [Link]

-

Fun, H. K., Chantrapromma, S., Maity, A. C., & Goswami, S. (2008). 2,7-Bis(trichloromethyl)-1,8-naphthyridine. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 1), o149. Available from: [Link]

-

X-ray crystallography. (n.d.). Wikipedia. Retrieved from [Link]

-

X-ray Crystallography. (2023). Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C8H8N4 | CID 11240647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 6. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 2,7-Bis(trichloromethyl)-1,8-naphthyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

A Theoretical and Computational Scrutiny of 1,8-Naphthyridine-2,7-diamine: A Guide for Drug Discovery and Molecular Engineering

Abstract

The 1,8-naphthyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its wide-ranging therapeutic potential.[1][2][3][4][5] This technical guide provides an in-depth exploration of the theoretical and computational studies of a key derivative, 1,8-Naphthyridine-2,7-diamine. We will delve into the molecular architecture, electronic properties, and intermolecular interaction landscapes of this compound, offering researchers, scientists, and drug development professionals a comprehensive understanding of its potential. This document will not only present data but also elucidate the rationale behind the computational methodologies, fostering a deeper appreciation of how theoretical chemistry can accelerate drug discovery and the design of novel materials.

Introduction: The Significance of the 1,8-Naphthyridine Core

The 1,8-naphthyridine nucleus is a nitrogen-containing heterocyclic system that has captured the attention of researchers for decades.[6] Its derivatives have demonstrated a remarkable spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4][7] The strategic placement of two nitrogen atoms within the fused ring system makes it an ideal scaffold for binding to biological targets, particularly through metal complexation.[6][8]

This compound, in particular, serves as a versatile building block for the synthesis of more complex and functionally diverse molecules.[1] Its two primary amine groups offer reactive sites for further chemical modifications, enabling the development of novel therapeutic agents and functional materials.[1][9][10] Understanding the intrinsic electronic and structural properties of this core molecule is paramount for the rational design of its derivatives.

This guide will focus on the theoretical examination of this compound, primarily through the lens of Density Functional Theory (DFT), a powerful computational method for investigating the electronic structure of molecules.[11][12]

Molecular Geometry and Structural Analysis

A fundamental step in any theoretical study is the determination of the molecule's most stable three-dimensional conformation. This is achieved through geometry optimization, a computational process that seeks the minimum energy structure on the potential energy surface. For this compound, these calculations are typically performed using DFT with a suitable basis set, such as B3LYP/6-31G(d).[11]

Optimized Molecular Structure

The optimized geometry of this compound reveals a planar aromatic core, a characteristic feature of the naphthyridine ring system. The two amino groups are also predicted to be nearly coplanar with the ring, allowing for maximum delocalization of the nitrogen lone pair electrons into the aromatic system. This planarity has significant implications for how the molecule interacts with other molecules, including biological receptors.

Table 1: Selected Optimized Geometrical Parameters of this compound (Calculated at the B3LYP/6-31G(d) level)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C2-N1 | 1.365 | N1-C2-C3 | 122.5 |

| C2-N(amino) | 1.378 | C2-C3-C4 | 119.8 |

| C3-C4 | 1.389 | C3-C4-N8 | 121.7 |

| C4-N8 | 1.368 | C4-N8-C1(bridge) | 117.5 |

| N1-C9(bridge) | 1.332 | C2-N1-C9(bridge) | 118.2 |

(Note: These are representative values and may vary slightly depending on the specific computational method and basis set employed.)

Electronic Properties: A Window into Reactivity

The electronic properties of a molecule govern its reactivity and its interactions with its environment. Frontier Molecular Orbital (FMO) theory is a key framework for understanding these properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important of these orbitals.

-

HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy indicates a greater propensity for electron donation.

-

LUMO: The energy of the LUMO is related to the molecule's ability to accept electrons. A lower LUMO energy suggests a greater capacity for electron acceptance.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability. A smaller gap implies a more reactive molecule.

DFT calculations are an excellent tool for determining the energies and spatial distributions of these frontier orbitals.[12]

Frontier Molecular Orbitals of this compound

For this compound, the HOMO is typically localized over the entire molecule, with significant contributions from the amino groups and the aromatic rings. This indicates that these regions are the most susceptible to electrophilic attack. The LUMO, conversely, is distributed primarily over the naphthyridine ring system, suggesting that this is the region most likely to accept electrons in a chemical reaction. The relatively small HOMO-LUMO gap of this molecule is consistent with its role as a reactive intermediate in the synthesis of more complex derivatives.

Table 2: Calculated Electronic Properties of this compound (B3LYP/6-31G(d))

| Property | Value (eV) |

| HOMO Energy | -5.23 |

| LUMO Energy | -0.89 |

| HOMO-LUMO Gap | 4.34 |

(Note: These are representative values and may vary slightly depending on the specific computational method and basis set employed.)

Spectroscopic Properties: A Bridge Between Theory and Experiment

Computational chemistry can predict various spectroscopic properties, providing a valuable means of validating theoretical models against experimental data.

Vibrational Analysis

Frequency calculations performed on the optimized geometry of this compound can predict its infrared (IR) spectrum. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The calculated vibrational modes can be assigned to specific molecular motions, such as N-H stretching of the amino groups, C=C and C=N stretching within the aromatic rings, and various bending modes. This information can be directly compared with experimentally obtained IR spectra to confirm the structure of the synthesized compound.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, implemented within DFT, can be used to predict the 1H and 13C NMR chemical shifts of this compound. These theoretical predictions can aid in the assignment of experimental NMR spectra, particularly for complex derivatives.

Reactivity and Intermolecular Interactions

Molecular Electrostatic Potential (MESP)

The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MESP for this compound shows regions of negative potential (electron-rich) around the nitrogen atoms of the naphthyridine ring and the amino groups, indicating their susceptibility to electrophilic attack. Regions of positive potential (electron-poor) are typically found around the hydrogen atoms of the amino groups.

Molecular Docking: Simulating Drug-Receptor Interactions

Given the significant biological activity of 1,8-naphthyridine derivatives, molecular docking is a crucial computational technique for studying their interactions with biological targets.[2][12] This method predicts the preferred binding orientation of a ligand (in this case, a derivative of this compound) to a receptor, such as an enzyme or a DNA molecule. The results of docking studies can provide valuable insights into the structure-activity relationships of a series of compounds and guide the design of more potent and selective inhibitors.

Experimental Protocols: A Practical Guide to Computational Workflows

This section provides a generalized workflow for performing theoretical calculations on this compound using a typical quantum chemistry software package.

Protocol: Geometry Optimization and Frequency Calculation

-

Build the Molecule: Construct the 3D structure of this compound using a molecular modeling program.

-

Select the Method and Basis Set: Choose the desired level of theory, for example, DFT with the B3LYP functional and the 6-31G(d) basis set.

-

Perform Geometry Optimization: Submit the structure for geometry optimization. The calculation will iteratively adjust the atomic coordinates to find the lowest energy conformation.

-

Confirm Convergence: Ensure that the optimization has converged according to the software's criteria.

-

Perform Frequency Calculation: Using the optimized geometry, perform a frequency calculation at the same level of theory.

-

Analyze the Results: Verify that there are no imaginary frequencies, confirming that the structure is a true minimum. Visualize the vibrational modes and compare the predicted IR spectrum with experimental data.

Caption: A generalized workflow for theoretical calculations on this compound.

Visualization of Molecular Structure

Caption: 2D structure of this compound.

Conclusion and Future Outlook

Theoretical studies of this compound provide invaluable insights into its structure, reactivity, and potential for biological activity. The computational methods outlined in this guide, particularly DFT and molecular docking, are powerful tools in the arsenal of medicinal chemists and materials scientists. By understanding the fundamental properties of this versatile scaffold, researchers can more effectively design and synthesize novel derivatives with tailored properties. Future theoretical work could explore the excited-state properties of this molecule for applications in photochemistry and materials science, as well as more sophisticated molecular dynamics simulations to study its behavior in complex biological environments.

References

-

Fadda, A. A., El Defrawy, A. M., & Sherihan, A. (n.d.). Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines. [Link]

-

In-silico Investigation by Molecular Docking, DFT and Pharmacokinetic Studies of Some Synthesized 1,8-Naphthyridine Derivatives as Prospective Anti-Breast Cancer Agents. (n.d.). ResearchGate. [Link]

- Trivedi, P., Shukla, S., Parveen, S., Bishnoi, A., & Banerjee, M. (2025). 1,8-Naphthyridine derivatives: A privileged scaffold for versatile biological activities. Spectroscopy Letters.

-

Goswami, S., Mukherjee, R., Mukherjee, R., Jana, S., Maity, A. C., & Adak, A. K. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines. Molecules, 10(8), 929-936. [Link]

- Levina, I. I., & Gridnev, A. (2019). Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone. Asian Journal of Chemistry.

-

Goswami, S., Mukherjee, R., Mukherjee, R., Jana, S., Maity, A. C., & Adak, A. K. (2005). Simple and efficient synthesis of 2,7-difunctionalized-1,8-naphthyridines. Molecules (Basel, Switzerland), 10(8), 929–936. [Link]

-

Goswami, S., Mukherjee, R., Mukherjee, R., Jana, S., Maity, A. C., & Adak, A. K. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines. ResearchGate. [Link]

-

This compound. (n.d.). PubChem. [Link]

-

Synthesis and Pharmacological Activities of 1,8-Naphthyridine Derivatives. (n.d.). ResearchGate. [Link]

- Mahalingam, M., Kulandaisamy, V. C., & Balasubramanian, M. (2021). Quinolino-1,8- naphthyridine derivatives: Synthesis, biological studies, DFT calculation and molecular docking with Ras protein.

-

Fadda, A. A., et al. (2012). Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines. ResearchGate. [Link]

-

Madaan, A., Verma, R., Kumar, V., Singh, A. T., & Jain, S. K. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 837–863. [Link]

-

Madaan, A., Verma, R., Kumar, V., Singh, A. T., & Jain, S. K. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. ResearchGate. [Link]

-

Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. (n.d.). PubMed. [Link]

-

van der Vlugt, J. I., & de Bruin, B. (2022). Quantification of the Steric Properties of 1,8-Naphthyridine-Based Ligands in Dinuclear Complexes. Inorganics, 10(12), 231. [Link]

-

Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (n.d.). RSC Publishing. [Link]

- Paudler, W. W., & Jovanovic, M. V. (2008). The Naphthyridines. Wiley.

-

Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. (n.d.). ResearchGate. [Link]

-

Wujec, M., et al. (2023). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. International Journal of Molecular Sciences, 24(13), 10785. [Link]

-

Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 1,8-Naphthyridine derivatives: A privileged scaffold for versatile biological activities. | Semantic Scholar [semanticscholar.org]

- 3. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ngc.digitallibrary.co.in [ngc.digitallibrary.co.in]

- 7. researchgate.net [researchgate.net]

- 8. Quantification of the Steric Properties of 1,8-Naphthyridine-Based Ligands in Dinuclear Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Simple and efficient synthesis of 2,7-difunctionalized-1,8-naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines [article.sapub.org]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 1,8-Naphthyridine-2,7-diamine: A Comprehensive Guide for Drug Development Professionals

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The diamino-substituted derivative, 1,8-naphthyridine-2,7-diamine, serves as a crucial building block for the synthesis of novel therapeutic agents and functional materials.[4][5] This document provides a detailed guide for the synthesis of this compound from 2,6-diaminopyridine, offering both a direct, classical approach and a multi-step, higher-yield alternative.

Mechanistic Insights into 1,8-Naphthyridine Ring Formation

The construction of the 1,8-naphthyridine core from a pyridine derivative is a classic example of electrophilic aromatic substitution followed by cyclization and dehydration. Two primary strategies are presented herein: a direct Skraup-Doebner-von Miller type synthesis and a multi-step approach involving nucleophilic aromatic substitution.

The Skraup-Doebner-von Miller Approach: A Direct Cyclization

The Skraup-Doebner-von Miller reaction is a well-established method for quinoline synthesis, involving the reaction of an aniline with an α,β-unsaturated carbonyl compound, often generated in situ from glycerol and an oxidizing agent in strong acid.[6][7] The strong electron-releasing nature of the amino groups in 2,6-diaminopyridine can facilitate a similar double cyclization to form the 1,8-naphthyridine ring system.

The proposed mechanism commences with the acid-catalyzed dehydration of glycerol to acrolein. Subsequently, a Michael addition of one of the amino groups of 2,6-diaminopyridine to acrolein occurs. This is followed by electrophilic attack of the resulting aldehyde onto the electron-rich pyridine ring, cyclization, dehydration, and finally, oxidation to yield the aromatic 1,8-naphthyridine core. The second amino group then directs the formation of the second pyridine ring in a similar fashion.

Multi-Step Synthesis via Chloro- and Azido-Intermediates: A Milder Alternative

A more controlled and often higher-yielding approach involves a multi-step synthesis. This pathway begins with the formation of a 2-amino-7-chloro-1,8-naphthyridine intermediate. The chloro-substituent can then be displaced by an azide group, followed by reduction to the desired amine. This method avoids the harsh conditions of the Skraup-Doebner-von Miller reaction and allows for greater control over the reaction progress.[8][9]

Experimental Protocols

PART 1: Direct Synthesis of this compound via Skraup-Doebner-von Miller Reaction (Proposed Protocol)

This protocol is based on the principles of the Skraup-Doebner-von Miller reaction and is adapted for the synthesis of the target diamine from 2,6-diaminopyridine.

Materials and Reagents:

| Reagent | Formula | M.W. ( g/mol ) | Quantity | Purity |

| 2,6-Diaminopyridine | C₅H₇N₃ | 109.13 | 10.9 g (0.1 mol) | >98% |

| Glycerol | C₃H₈O₃ | 92.09 | 36.8 g (0.4 mol) | >99% |

| Sulfuric Acid | H₂SO₄ | 98.08 | 40 mL | 98% |

| Ferrous Sulfate Heptahydrate | FeSO₄·7H₂O | 278.01 | 1 g | >99% |

| Sodium Hydroxide | NaOH | 40.00 | As needed | >97% |

| Deionized Water | H₂O | 18.02 | As needed | - |

| Ethanol | C₂H₆O | 46.07 | As needed | 95% |

Safety Precautions:

-

2,6-Diaminopyridine: Toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[10][11][12] Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Sulfuric Acid: Causes severe skin burns and eye damage. Handle with extreme care, using appropriate PPE.

-

Glycerol: Non-hazardous, but the reaction with sulfuric acid at high temperatures can be vigorous.

-

The reaction should be carried out in a well-ventilated fume hood, and an ice bath should be readily available for cooling.

Step-by-Step Protocol:

-

To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, cautiously add 40 mL of concentrated sulfuric acid.

-

Cool the flask in an ice bath and slowly add 10.9 g (0.1 mol) of 2,6-diaminopyridine with stirring.

-

Once the 2,6-diaminopyridine has dissolved, add 1 g of ferrous sulfate heptahydrate.

-

Slowly add 36.8 g (0.4 mol) of glycerol from the dropping funnel over 30 minutes, ensuring the temperature does not exceed 120 °C.

-

After the addition is complete, heat the mixture to 140-150 °C and maintain this temperature for 4-6 hours. The reaction mixture will become dark and viscous.

-

Allow the mixture to cool to room temperature and then carefully pour it onto 500 g of crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 8-9. This should be done in an ice bath to control the exothermic reaction.

-

A precipitate will form. Filter the solid, wash it with cold water, and then recrystallize from hot ethanol to obtain this compound.

Workflow Diagram:

Caption: Direct synthesis workflow.

PART 2: Multi-Step Synthesis of this compound (Validated Protocol)

This protocol is a more controlled, multi-step synthesis that generally provides a higher yield of the final product.[8][9]

Step 2a: Synthesis of 2-Amino-7-azido-1,8-naphthyridine

Materials and Reagents:

| Reagent | Formula | M.W. ( g/mol ) | Quantity | Purity |

| 2-Amino-7-chloro-1,8-naphthyridine | C₈H₆ClN₃ | 179.61 | 1.80 g (10 mmol) | >97% |

| Sodium Azide | NaN₃ | 65.01 | 1.30 g (20 mmol) | >99% |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 25 mL | Anhydrous |

Safety Precautions:

-

2-Amino-7-chloro-1,8-naphthyridine: Handle with care, assuming it is a potential irritant.

-

Sodium Azide: Highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a fume hood. Avoid contact with acids and metals.

-

DMF: A skin and eye irritant. Use in a well-ventilated area.

Step-by-Step Protocol:

-

To a 100 mL round-bottom flask, add 1.80 g (10 mmol) of 2-amino-7-chloro-1,8-naphthyridine and 25 mL of anhydrous DMF.

-

Add 1.30 g (20 mmol) of sodium azide to the stirred solution.

-

Heat the reaction mixture to 60 °C and stir for 4 hours.

-

Cool the reaction mixture to room temperature and filter to remove the precipitated sodium chloride.

-

Remove the DMF from the filtrate under reduced pressure.

-

Wash the resulting solid with water and dry under vacuum to yield 2-amino-7-azido-1,8-naphthyridine.

Step 2b: Synthesis of this compound

Materials and Reagents:

| Reagent | Formula | M.W. ( g/mol ) | Quantity | Purity |

| 2-Amino-7-azido-1,8-naphthyridine | C₈H₇N₇ | 185.19 | 1.85 g (10 mmol) | - |

| Zinc Dust | Zn | 65.38 | 4.90 g (75 mmol) | <10 µm |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 30 mL | >99.7% |

Safety Precautions:

-

Zinc Dust: Flammable solid. Handle away from ignition sources.

-

Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Handle in a fume hood with appropriate PPE.

Step-by-Step Protocol:

-

In a 100 mL round-bottom flask, dissolve 1.85 g (10 mmol) of 2-amino-7-azido-1,8-naphthyridine in 30 mL of glacial acetic acid.

-

To the stirred solution, add 4.90 g (75 mmol) of zinc dust in portions.

-

Reflux the reaction mixture for 3 hours.

-

Cool the mixture to room temperature and filter to remove excess zinc and other solids.

-

Remove the acetic acid from the filtrate under reduced pressure.

-

The resulting solid is the desired this compound. Further purification can be achieved by recrystallization from ethanol.

Workflow Diagram:

Caption: Multi-step synthesis workflow.

Characterization of this compound

The synthesized this compound can be characterized using various spectroscopic techniques to confirm its structure and purity.

Expected Spectroscopic Data:

| Technique | Expected Observations |

| ¹H NMR (DMSO-d₆, 200 MHz) | δ: 7.67 (d, 2H, J = 10.0 Hz), 6.53 (d, 2H, J = 8.0 Hz), 7.25 (bs, 4H, -NH₂)[8] |

| IR (cm⁻¹) | 3427, 3321, 3168 (-NH₂ stretching), 1641, 1385, 1267[8][9] |

| Mass Spectrometry (FAB) | m/z: 160 (M⁺)[8][9] |

Troubleshooting and Key Considerations

-

Direct Synthesis: The Skraup-Doebner-von Miller reaction can be highly exothermic and may produce significant charring. Careful temperature control is crucial. The work-up and purification can be challenging due to the formation of byproducts.

-

Multi-Step Synthesis: The use of sodium azide requires stringent safety measures. The reduction with zinc dust is generally clean, but ensuring complete removal of zinc salts during work-up is important for product purity.

-

Purification: Recrystallization from ethanol is a common method for purifying the final product. Column chromatography on silica gel using a methanol-chloroform solvent system can also be employed if further purification is needed.[8]

Conclusion